molecular formula C6H11FO2 B2529489 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol CAS No. 1784294-55-8

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol

Cat. No.: B2529489
CAS No.: 1784294-55-8
M. Wt: 134.15
InChI Key: CMNYVZCKIFKJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H11FO2. It is a fluorinated alcohol derivative that contains a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol typically involves the fluorination of a precursor compound containing a tetrahydrofuran ring. One common method is the reaction of 2-(oxolan-3-yl)ethan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The tetrahydrofuran ring can also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-3-yl)ethan-1-ol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluoroethanol: Contains a simpler structure without the tetrahydrofuran ring.

    3-Fluorotetrahydrofuran: Similar ring structure but lacks the ethan-1-ol moiety.

Uniqueness

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol is unique due to the presence of both the fluorine atom and the tetrahydrofuran ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-2-(oxolan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNYVZCKIFKJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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